1H,3H-Naphtho[1,8-cd]pyran-1-one
Overview
Description
1H,3H-Naphtho[1,8-cd]pyran-1-one is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action:
Benzo[de]isochromen-1(3H)-one interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, one notable interaction involves the α-C(sp3)–H/O–H cross-coupling reaction . In this process, benzoic acid assists in the synthesis of α-alkoxy isochroman derivatives by facilitating electrochemical α-C(sp3)–H bond activation and subsequent coupling with alcohols . These derivatives may serve as intermediates or modulators in various biological pathways.
Result of Action:
Benzo[de]isochromen-1(3H)-one’s action can lead to diverse effects at the molecular and cellular levels. These may include:
Biochemical Analysis
Biochemical Properties
Benzo[de]isochromen-1(3H)-one is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that a tricyclic moiety of Benzo[de]isochromen-1(3H)-one makes hydrophobic interactions with the side chains of Val150, Leu107, and Phe138 . These interactions can influence the biochemical reactions involving these molecules.
Cellular Effects
The cellular effects of Benzo[de]isochromen-1(3H)-one are diverse and significant. It has been shown to have high binding affinity for N-terminal Hsp90a, a heat shock protein . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzo[de]isochromen-1(3H)-one involves its interactions with biomolecules at the molecular level. For example, it forms a hydrogen bond with a water molecule that is hydrogen-bound to the backbone of Phe138 and the side chain . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Benzo[de]isochromen-1(3H)-one can change over time in laboratory settings. For instance, it has been observed that Benzo[de]isochromen-1(3H)-one induces structural damage to the genetic material, accelerates lipid peroxidation, disrupts protein metabolism, curtails carotenoid production, and alters glucose metabolic pathways .
Properties
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOVZLWSUZKTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279237 | |
Record name | peri-Naphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-86-5 | |
Record name | Naphthalid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | peri-Naphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of naphthalide?
A1: Naphthalide has the molecular formula C13H8O2 and a molecular weight of 196.19 g/mol.
Q2: Are there efficient synthetic routes to produce 1,8-naphthalide and 1,8-naphthalenedimethanol?
A2: Yes, mild and efficient procedures have been developed. 1,8-Naphthalide can be prepared from 1,8-naphthlic anhydride using LiAlH4 as a reducing agent in an ice-water bath. [] 1,8-Naphthalenedimethanol is obtained from the reduction of 1,8-naphthalic anhydride by LiAlH4 and Lewis acids at room temperature. []
Q3: Can naphthalide derivatives be synthesized through specific chemical modifications?
A3: Yes, for example, researchers achieved the synthesis of 1-oxygenated 2, 3-naphthalides and 5-oxygenated 2, 3-naphthatides through lithiation of ring-methoxylated N, N-dimethylnaphthalenemethylamines, carboxylation, quarternarization, and pyrolysis. []
Q4: Is there a known solvent that allows for the control of PtPb nanoparticle size prepared via sodium naphthalide reduction?
A4: Yes, using diglyme as a solvent in the synthesis of PtPb nanoparticles by sodium naphthalide reduction allows for size control through annealing at temperatures below diglyme's boiling point (162 °C). []
Q5: How does the molar ratio of CeCl3 to lithium naphthalide (LiNp) affect the reactivity and selectivity of low valent cerium species in organic reactions?
A5: Research indicates that varying the CeCl3:LiNp ratio influences both the reactivity and selectivity of low valent cerium species when reacting with carbonyl compounds. This can lead to the production of alcohols, pinacols, or alkenes. []
Q6: How does the presence of a silica (SiO2) support affect the catalytic activity of Pt3Ti nanoparticles in CO oxidation?
A6: Dispersing Pt3Ti nanoparticles on SiO2 supports results in a significant enhancement of their catalytic activity towards CO oxidation, showing a lower onset temperature compared to unsupported Pt nanoparticles. []
Q7: How does the structure of 3-(3-substituted phenoxy)phthalides influence their alkaline hydrolysis rate?
A7: The alkaline hydrolysis rates of 3-(3-substituted phenoxy)phthalides are affected by the substituent on the phenoxy ring. These effects can be quantified using the Hammett equation, demonstrating a structure-activity relationship. []
Q8: Has the anticancer potential of thymidylate synthase inhibitors (TSIs) containing the naphthalide scaffold been investigated?
A8: Yes, several naphthalide-based TSIs have been synthesized and evaluated for anticancer activity. Compounds like MR21 and MR36 showed promising results against melanoma cells, highlighting the potential of this scaffold for anticancer drug development. []
Q9: What is the primary mechanism of action for naphthalide-based thymidylate synthase inhibitors (TSIs) in exhibiting anticancer activity?
A9: Naphthalide-based TSIs primarily target the enzyme thymidylate synthase, which plays a crucial role in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA. By inhibiting TS, these compounds disrupt DNA synthesis and ultimately inhibit cancer cell proliferation. []
Q10: Do justicidin A and other 1-aryl-2,3-naphthalide lignans exhibit cytotoxic effects?
A10: Yes, justicidin A, a known 1-aryl-2,3-naphthalide lignan, displays potent cytotoxic effects against various cancer cell lines, including T-24, CaSki, SiHa, HT-3, PLC/PRF/5, and 212 cells. []
Q11: Is there a high-pressure liquid chromatographic (HPLC) method available for the separation of aryl-naphthalide lignan lactones?
A11: Yes, a method utilizing an octadecyl-silica column with a methanol/water eluent has been developed. This technique is valuable for chemotaxonomic and toxicological studies of these compounds. []
Q12: What were the early findings on substitution reactions within the naphthalene molecule?
A12: Early research on substitution in the naphthalene series explored the directive powers of substituents on the naphthalene ring. Studies found that the influence of hydroxyl and its derivatives decreased in the order OH > OR > OSO2H. []
Q13: How are negatively charged single-walled carbon nanotubes (r-SWCNTs), prepared using alkali metal naphthalides, utilized in material science?
A13: The negative charge introduced to SWCNTs by alkali metal naphthalide reduction facilitates their reaction with epoxy resins. This approach improves SWCNT dispersion and enhances the toughness and fracture toughness of the resulting nanocomposites. []
Q14: Can sodium naphthalide be used to modify the surface of fluoropolymers like poly(vinylidene fluoride) (PVDF)?
A14: Yes, sodium naphthalide can reduce poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP), a type of fluoropolymer, enabling the introduction of carboxylic acid groups on its surface. This modification is achievable through a two-step process involving surface reduction and subsequent oxidation. []
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